The compound falls under the category of piperazine derivatives and is associated with various biological activities, making it a candidate for drug development. It is recognized for its structural features that include a chlorinated pyrimidine moiety, which is known to enhance pharmacological properties.
The synthesis of 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves several steps, including the formation of the piperazine ring and the introduction of the chloro-pyrimidine substituent.
This multi-step synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity.
The molecular structure of 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester features:
This structure can be analyzed using techniques such as NMR (Nuclear Magnetic Resonance), LCMS (Liquid Chromatography-Mass Spectrometry), and X-ray crystallography to confirm its conformation and stereochemistry .
The compound participates in various chemical reactions typical for piperazine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to explore structure-activity relationships .
The mechanism of action for 4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is primarily linked to its interaction with biological targets such as receptors or enzymes involved in various metabolic pathways.
Further studies are necessary to elucidate its precise mechanism, involving binding affinity assays and cellular assays to assess biological activity .
The compound has been classified under hazardous materials due to its potential toxicity upon ingestion or inhalation. Proper handling and safety measures should be observed during synthesis and application .
4-(2-Chloro-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific applications:
Its diverse applications highlight its importance in advancing chemical research and developing new therapeutic agents .
The formation of the C–N bond between the chloropyrimidine and piperazine rings relies on nucleophilic aromatic substitution (SNAr), exploiting the electron-deficient nature of the pyrimidine system. The C4 chloride of 2-chloro-4-(methylsulfanyl)pyrimidin-4-yl derivatives acts as the primary electrophilic site for attack by the secondary amine of N-Boc-3-methylpiperazine. Key factors governing this reaction include:
Table 1: Optimization of Nucleophilic Substitution Parameters
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
DIPEA | DCM | 25 | 6 | 78 | 88 |
K₂CO₃ | DMF | 80 | 3 | 92 | 95 |
Et₃N | MeCN | 60 | 4 | 82 | 90 |
Introduction of the tert-butoxycarbonyl (Boc) group at the piperazine N1 position employs di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions:
Regiocontrol during piperazine derivatization is critical due to the asymmetry introduced by the C3-methyl substituent:
Table 2: Regioselectivity in Piperazine Derivitization
Reaction Site | Reagent | Selectivity (N1:N4) | Key Condition |
---|---|---|---|
N1 Alkylation | Boc₂O | >20:1 | DMAP (5 mol%), DCM, 25°C |
N4 Arylation | 2-Chloro-4-pyrimidine | 1:>15 | K₂CO₃, DMF, 80°C |
C3 Methylation | CH₃I | N/A | LDA, THF, -78°C |
Scale-up introduces hurdles in purification, intermediate stability, and process robustness:
Table 3: Batch vs. Flow Synthesis at Pilot Scale
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Overall Yield | 62% | 89% | +27% |
Reaction Time | 22 h | 1.2 h | -94% |
Solvent Consumption | 120 L/kg | 40 L/kg | -67% |
Purity | 95% | 99% | +4% |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: